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This guide provides an objective comparison of the publicly available data for the small
molecule immune checkpoint inhibitor PD-1-IN-17, also known as CA-170 or AUPM170. The
information presented is based on published preclinical studies and aims to offer a clear
perspective on its performance and mechanism of action, alongside a comparator molecule
from Bristol-Myers Squibb (BMS). This guide includes a critical evaluation of the available data,
including conflicting reports on its direct target engagement.

Overview of PD-1-IN-17 (CA-170)

PD-1-IN-17 (CA-170) is an orally bioavailable small molecule that has been investigated as a
dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell
Activation (VISTA), two critical negative regulators of T-cell function.[1][2][3] Developed by
Aurigene Discovery Technologies and Curis, Inc., it has progressed to Phase 1 clinical trials.[4]
[5][6] The primary rationale for its development is to offer an oral alternative to monoclonal
antibody-based immunotherapies, potentially with a better safety profile and the ability to target
multiple checkpoint pathways.[2][7]
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Comparative In Vitro Activity

The following table summarizes the in vitro activity of PD-1-IN-17 (CA-170) in comparison to a

well-documented small molecule PD-L1 inhibitor from Bristol-Myers Squibb, BMS-202.

Reference
PD-1-IN-17 (CA-
Parameter 170) BMS-202 Compound
(Antibody)
Target(s) PD-L1, VISTA[1][2] PD-L1[8][9] PD-1/PD-L1
T-cell Proliferation PD-1/PD-L1 Binding PD-1/PD-L1 Binding
Assay Type

Rescue (Splenocytes)

(HTRF)

(HTRF)

Reported ICs0/ECso

ECso: 154+ 1.3 nM
(rescue of

proliferation)[4]

ICso: 18 nM[9]

ICs0: ~2 NM (BMS-
936559)[9]

Mechanism of Action

Proposed to induce a
defective ternary
complex of PD-1:PD-
L1[1][2]

Induces dimerization
of PD-L1[8]

Direct blockade of PD-
1/PD-L1 interaction

Independent Verification and Mechanistic

Controversy

A key aspect of evaluating any new therapeutic is the independent verification of its proposed

mechanism of action. While the initial developers of PD-1-IN-17 (CA-170) proposed that it

functions by binding to PD-L1 and inducing a defective ternary complex with PD-1, a

subsequent independent study has challenged this finding.[1][2][8]

A 2019 study by Musielak and colleagues used Nuclear Magnetic Resonance (NMR) and

Homogenous Time-Resolved FRET (HTRF) assays to investigate the direct binding of CA-170

to PD-L1.[8] Their findings, summarized below, suggest a lack of direct interaction, raising

guestions about the primary mechanism of action.
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Finding by Musielak et al. (2019) Implication

No direct binding of CA-170 to human or mouse  Contradicts the proposed direct engagement of

PD-L1 observed via NMR spectroscopy. PD-L1.

] ] Suggests the functional effects may be
CA-170 did not disrupt the PD-1/PD-L1

) o o mediated through an alternative, indirect
interaction in an HTRF binding assay.

mechanism.
The precursor peptide to CA-170 also showed Reinforces the conclusion that this chemical
no direct binding to PD-L1. scaffold may not directly target PD-L1.

This independent study highlights the need for further investigation to elucidate the precise
molecular mechanism through which PD-1-IN-17 exerts its immunological effects. The
observed in vivo anti-tumor activity may be attributable to its reported inhibition of VISTA or
other off-target effects.[10]

In Vivo Anti-Tumor Efficacy

Despite the debate surrounding its direct PD-L1 activity, PD-1-IN-17 (CA-170) has
demonstrated anti-tumor efficacy in syngeneic mouse models.
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Study Model Dosing Key Findings
Increased proliferation
) and activation of
Sasikumar et al. CT26 Colon ] o
) 10 mg/kg, oral, daily tumor-infiltrating
(2021)[4] Carcinoma
CD4+ and CD8+ T-
cells.
Increased IFN-y and
Sasikumar et al. MC38 Colon ] Granzyme B secreting
) 3 mg/kg, oral, daily )
(2021)[4] Carcinoma CD8+ T-cells in blood

and tumor.

Carcinogen-induced

Potent anti-cancer
efficacy, particularly
when combined with a

Pan et al. (2021)[10] ] ] Not specified ]
lung tumorigenesis KRAS peptide
vaccine, linked to
VISTA antagonism.
Ashizawa et al. (2019) SCC-3 Tumor B Demonstrated a clear
Not specified

(BMS-202)][8]

(humanized mice)

anti-tumor effect.

Signaling Pathway and Experimental Workflow

Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following

diagrams are provided in the DOT language for Graphviz.

Proposed Signaling Pathway of PD-1/PD-L1 Inhibition
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Caption: Proposed mechanism of PD-1-IN-17 (CA-170) in blocking the PD-1/PD-L1 inhibitory
pathway.

Experimental Workflow for In Vitro T-Cell Activation
Assay
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Cell Preparation T-Cell Stimulation & Inhibition Treatment Analysis
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Caption: Workflow for assessing the rescue of T-cell function by PD-1-IN-17.

Experimental Protocols

T-Cell Proliferation Rescue Assay (adapted from
Sasikumar et al., 2021)

This assay measures the ability of a compound to rescue T-cell proliferation that has been

inhibited by the PD-1/PD-L1 interaction.

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human
donors using Ficoll-Paque density gradient centrifugation.

Stimulation and Inhibition: Plate PBMCs and stimulate with anti-CD3 and anti-CD28
antibodies to induce T-cell activation and PD-1 expression. Concurrently, add recombinant
human PD-L1 protein to the culture to engage PD-1 and inhibit T-cell proliferation.

Treatment: Add PD-1-IN-17 (CA-170) or a comparator compound at various concentrations
to the cell cultures.

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO: incubator.

Proliferation Measurement: Assess T-cell proliferation using a standard method such as [3H]-
thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).

Data Analysis: Calculate the half-maximal effective concentration (ECso) for the rescue of T-
cell proliferation.
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Homogenous Time-Resolved FRET (HTRF) PD-1/PD-L1
Binding Assay (adapted from Musielak et al., 2019)

This biophysical assay directly measures the binding interaction between PD-1 and PD-L1 and
the ability of a compound to disrupt this interaction.

o Reagent Preparation: Use recombinant human PD-1 and PD-L1 proteins tagged with
compatible FRET pairs (e.g., terbium cryptate and d2).

e Assay Setup: In a microplate, combine the tagged PD-1 and PD-L1 proteins in an
appropriate assay buffer.

o Compound Addition: Add serial dilutions of the test compound (e.g., PD-1-IN-17) or a known
inhibitor (e.g., BMS-202) to the wells.

¢ Incubation: Incubate the plate at room temperature for a specified period to allow the binding
reaction to reach equilibrium.

» Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the
fluorescence emission at two wavelengths.

o Data Analysis: Calculate the HTRF ratio and determine the half-maximal inhibitory
concentration (ICso) of the compound for the PD-1/PD-L1 interaction.

Conclusion

PD-1-IN-17 (CA-170) is a first-in-class, orally available small molecule that has shown
promising anti-tumor activity in preclinical models. Its dual targeting of PD-L1 and VISTA
presents a novel approach to cancer immunotherapy. However, the independent verification of
its direct binding to PD-L1 is currently contested in the scientific literature. This suggests that its
observed efficacy may be mediated through its effects on VISTA or other, yet to be fully
elucidated, mechanisms. Researchers and drug development professionals should consider
these conflicting findings when evaluating the potential of PD-1-IN-17 and designing future
studies. Further independent research is warranted to clarify its precise mechanism of action
and to validate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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